Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester

Catalog No.
S14470914
CAS No.
135942-00-6
M.F
C12H18N2O2
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phe...

CAS Number

135942-00-6

Product Name

Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester

IUPAC Name

benzyl N-(2-methylpropylamino)carbamate

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C12H18N2O2/c1-10(2)8-13-14-12(15)16-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15)

InChI Key

HHGQBJXUUOIDKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNNC(=O)OCC1=CC=CC=C1

Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester, also known as carbobenzoxyhydrazide or benzyl carbazate, is a chemical compound with the molecular formula C8H10N2O2C_8H_{10}N_2O_2 and a molecular weight of approximately 166.1772 g/mol. This compound features a hydrazinecarboxylic acid structure with a phenylmethyl (benzyl) group attached, which contributes to its unique properties and reactivity. The compound is characterized by its ability to form esters and amides due to the presence of both hydrazine and carboxylic acid functional groups, making it versatile in various

  • Esterification: The compound can react with alcohols to form esters. This reaction typically requires an acid catalyst and involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid moiety.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, hydrazinecarboxylic acid, phenylmethyl ester can hydrolyze to yield hydrazinecarboxylic acid and benzyl alcohol.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, forming hydrazones, which are useful intermediates in organic synthesis.
  • Reduction: The hydrazine group can be reduced to form amines, which are important in various synthetic pathways.

These reactions highlight the compound's utility in organic synthesis and its potential as a precursor for more complex molecules .

Hydrazinecarboxylic acid, phenylmethyl ester can be synthesized through several methods:

  • Direct Esterification: This method involves reacting hydrazinecarboxylic acid with benzyl alcohol in the presence of an acid catalyst. The reaction typically requires heating to promote ester formation.
  • Acid Chloride Route: An alternative synthesis involves converting the carboxylic acid into an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with benzylamine or benzyl alcohol.
  • Protective Group Strategy: In more complex syntheses, protective groups may be used during multi-step reactions involving hydrazine derivatives to facilitate selective reactions without interference from reactive functional groups .

These methods allow for flexibility in synthesizing various derivatives of hydrazinecarboxylic acids for specific applications.

Hydrazinecarboxylic acid, phenylmethyl ester has several applications:

  • Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their biological activities.
  • Agricultural Chemicals: The compound shows promise as an insecticide or pesticide component due to its biological activity against pests.
  • Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Research: Used in laboratories for studying

Interaction studies involving hydrazinecarboxylic acid, phenylmethyl ester focus on its reactivity with various biological molecules. For example:

  • Enzyme Inhibition: Some studies suggest that derivatives may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Interactions: Research indicates potential interactions with cell membranes or receptors that could affect cellular signaling.

Understanding these interactions is crucial for assessing the compound's safety and efficacy in biological systems .

Several compounds share structural similarities with hydrazinecarboxylic acid, phenylmethyl ester. Here are some notable examples:

Compound NameFormulaUnique Features
Hydrazinecarboxylic acidC2H4N2O2Basic structure without ester functionality
BenzohydrazideC7H8N2OContains a benzene ring but lacks carboxylic group
CarbobenzoxyhydrazideC8H10N2O2Similar structure but different substituents
Hydrazinocarbonic acidC3H8N4O3Contains multiple nitrogen atoms

Hydrazinecarboxylic acid, phenylmethyl ester is unique due to its specific combination of hydrazine and carboxylic functionalities along with a benzyl group, which enhances its reactivity compared to simpler analogs like hydrazine itself .

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

222.136827821 g/mol

Monoisotopic Mass

222.136827821 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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